5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound exhibits significant pharmacological potential, particularly in the field of medicinal chemistry. Its molecular structure incorporates various functional groups that contribute to its biological activity and therapeutic applications.
This compound can be classified as a dihydropyridine derivative due to its structural characteristics, which include a dihydropyridine ring and multiple substituents that enhance its biological activity. Dihydropyridines are often studied for their cardiovascular effects and potential as calcium channel blockers.
The synthesis of 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. Key synthetic approaches include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity .
The molecular formula for 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is C19H20FN3O3S. The structure features:
The molecular weight of the compound is approximately 373.44 g/mol. Its structural representation can be depicted using SMILES notation: COC(=O)C1=C(OC)C(=O)C(=CN1CC=O)C(=O)NCc2ccc(F)cc2
.
The compound undergoes various chemical reactions typical for dihydropyridines:
Technical details such as reaction conditions (temperature, pressure, solvent systems) play a critical role in determining the outcome of these reactions .
The mechanism of action for 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is primarily linked to its ability to interact with specific biological targets:
Data from pharmacological studies indicate that this compound may have therapeutic implications in treating cardiovascular diseases and other conditions related to calcium dysregulation .
The physical properties of 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide include:
Chemical properties include:
Relevant analyses such as high-performance liquid chromatography can be employed to assess purity and stability over time .
5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific applications:
This compound exemplifies the ongoing research efforts aimed at developing novel therapeutic agents targeting critical physiological processes .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2